molecular formula C6H7IN2 B1286429 3-Iodo-5-methylpyridin-2-amine CAS No. 211308-79-1

3-Iodo-5-methylpyridin-2-amine

Cat. No.: B1286429
CAS No.: 211308-79-1
M. Wt: 234.04 g/mol
InChI Key: GSRKHYYLAZKHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methylpyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methyl groups on the pyridine ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-5-methylpyridin-2-amine can be synthesized through various methods. One common approach involves the iodination of 5-methylpyridin-2-amine. This process typically uses iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-Iodo-5-methylpyridin-2-amine serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly in pharmaceutical and agrochemical research. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its utility in synthetic pathways .

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is studied for its interactions with biological macromolecules, which may lead to novel therapeutic agents. The presence of iodine enhances its binding affinity to various targets, contributing to its biological efficacy .

Medicine

Ongoing studies focus on the compound's role in drug discovery and development. It acts as a precursor for bioactive molecules that may address neurological disorders and other medical conditions. Its derivatives are being explored for their pharmacological properties, particularly in targeting specific diseases .

Industry

In industrial applications, this compound is used in producing dyes, pigments, and specialty chemicals. Its unique chemical structure allows it to be incorporated into advanced materials with enhanced properties such as thermal stability and chemical resistance .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized below:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

The antimicrobial action likely involves disruption of cellular processes through inhibition of essential enzymes or interference with metabolic pathways .

Pharmaceutical Development

In pharmaceutical research, this compound is being investigated as an intermediate for synthesizing drugs aimed at treating neurological disorders. Its derivatives show promise in targeting specific receptors involved in these conditions .

Mechanism of Action

The mechanism of action of 3-iodo-5-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-3-methylpyridin-2-amine
  • 5-Iodo-4-methylpyridin-2-ylamine
  • 5-Iodo-6-methylpyridin-2-ylamine
  • 5-Fluoro-3-iodo-pyridin-2-ylamine
  • 6-Iodo-pyridin-2-ylamine

Uniqueness

3-Iodo-5-methylpyridin-2-amine is unique due to the specific positioning of the iodine and methyl groups on the pyridine ring. This unique structure influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in research and industrial applications .

Biological Activity

3-Iodo-5-methylpyridin-2-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of an iodine atom and a methyl group, is believed to influence its interactions with biological targets, enhancing its efficacy in various applications, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C7H8N2I
  • CAS Number : 211308-79-1
  • Molecular Weight : 232.06 g/mol

The presence of iodine in the structure is significant as it can enhance the compound's lipophilicity and binding affinity towards specific receptors or enzymes, which is crucial for its biological activity.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This can lead to altered signal transduction pathways involved in cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial and fungal strains, likely due to its ability to disrupt cellular functions.
  • Anticancer Potential : Research suggests that this compound may induce apoptosis in cancer cells by modulating key signaling pathways.

Antimicrobial Activity

A study explored the antimicrobial effects of this compound against various pathogens. The results indicated that the compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL
Fungi16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

These results indicate that the compound has potent anticancer activity, warranting further investigation into its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against resistant strains of Staphylococcus aureus. The study reported a reduction in bacterial load by over 90% within 24 hours of treatment, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Cancer Treatment

A recent preclinical trial evaluated the efficacy of this compound in combination with standard chemotherapy agents on breast cancer models. The results indicated enhanced tumor regression compared to chemotherapy alone, suggesting a synergistic effect that could improve treatment outcomes.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of 3-Iodo-5-methylpyridin-2-amine?

Answer: The synthesis typically involves direct iodination of 5-methylpyridin-2-amine using iodine sources under controlled conditions. Electrophilic aromatic substitution is a common approach, where the amine group directs iodination to the para position (position 3) on the pyridine ring. Key parameters include maintaining low temperatures (0–5°C) and using stoichiometric iodine equivalents (1.1–1.3 eq) to minimize di-iodination by-products. Purification via column chromatography or recrystallization ensures high purity, as evidenced by analytical data (e.g., MFCD09037445) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H NMR confirms the methyl group (δ ~2.3 ppm) and amine protons (δ ~5.1 ppm). 13C NMR identifies the iodinated carbon (δ ~90 ppm).
  • Mass Spectrometry (MS) : The molecular ion peak at m/z 234.04 (M.W. 234.04) verifies the molecular formula (C6H7IN2).
  • Infrared (IR) Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-I vibrations (~500 cm⁻¹) are diagnostic.
    Elemental analysis should align with theoretical values for C (30.80%), H (3.01%), I (54.24%), and N (11.95%) .

Q. Advanced: How can researchers address low yields in the iodination step during synthesis?

Answer: Low yields often stem from incomplete iodination or side reactions. Strategies include:

  • Catalyst Optimization : Lewis acids (e.g., HIO4) enhance regioselectivity.
  • Temperature Control : Sub-zero conditions reduce poly-iodination.
  • Protecting Groups : Temporarily protecting the amine (e.g., acetylation) can direct iodination to position 3.
    Monitor progress via TLC/HPLC and purify intermediates rigorously. Cross-referencing methods from analogous brominated pyridines (e.g., 2-Amino-3-bromo-5-methylpyridine) provides additional insights .

Q. Advanced: What are the implications of the iodine substituent in cross-coupling reactions?

Answer: The iodine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, steric hindrance from the methyl group may slow reactivity. Mitigation strategies:

  • Bulky Ligands : Use XPhos or SPhos to improve catalyst turnover.
  • Electronic Effects : The methyl group’s electron-donating nature activates the ring for nucleophilic substitution.
    Comparative studies with chloro or bromo analogs (e.g., 3-Chloro-5-(trifluoromethyl)pyridin-2-amine) highlight iodine’s superior leaving-group ability .

Q. Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and safety goggles are mandatory.
  • Ventilation : Use a fume hood to avoid inhalation.
  • Spill Management : Neutralize iodine residues with sodium thiosulfate.
  • Storage : Keep in amber vials at 2–8°C to prevent decomposition. Safety protocols align with WGK 3 regulations for halogenated amines .

Q. Advanced: How can computational chemistry predict reactivity?

Answer:

  • DFT Calculations : Model electronic structures to identify reactive sites (e.g., Fukui indices).
  • NMR Prediction : Tools like ACD/Labs simulate spectra to resolve ambiguities in experimental data.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug discovery applications.
    These methods are validated in studies on fluorinated pyridines (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) .

Q. Advanced: How to resolve discrepancies in NMR data for derivatives?

Answer:

  • 2D NMR : HSQC and HMBC clarify connectivity in tautomeric mixtures.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., amine proton exchange).
  • HRMS : Confirms molecular integrity when impurities are suspected.
    Cross-referencing with data from brominated analogs (e.g., 5-Amino-2-chloro-3-methylpyridine) aids interpretation .

Q. Basic: What purification methods are recommended post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve closely related by-products (e.g., di-iodinated species).
    Purity should exceed 95% for research applications, as per analytical standards .

Q. Advanced: What mechanistic insights explain regioselectivity in iodination?

Answer: The amine group’s lone pair directs iodination to position 3 via resonance stabilization of the Wheland intermediate. Computational studies (e.g., NBO analysis) quantify charge distribution, confirming preferential activation at the para position. Comparative kinetic studies with methyl-substituted pyridines (e.g., 2-Methoxy-5-methylpyridin-4-amine) further validate this trend .

Q. Advanced: How does the methyl group influence stability and reactivity?

Answer:

  • Steric Effects : Hinders nucleophilic attack at adjacent positions.
  • Electronic Effects : Methyl’s +I effect stabilizes the ring but may deactivate it toward electrophiles.
    Thermogravimetric analysis (TGA) assesses thermal stability, while Hammett studies quantify electronic contributions. Similar analyses are applied to trifluoromethyl analogs (e.g., 3-Chloro-5-(trifluoromethyl)pyridin-2-amine) .

Properties

IUPAC Name

3-iodo-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRKHYYLAZKHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571848
Record name 3-Iodo-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211308-79-1
Record name 3-Iodo-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Iodo-5-methylpyridin-2-amine
3-Iodo-5-methylpyridin-2-amine
3-Iodo-5-methylpyridin-2-amine
3-Iodo-5-methylpyridin-2-amine
3-Iodo-5-methylpyridin-2-amine
3-Iodo-5-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.